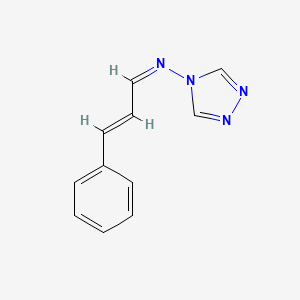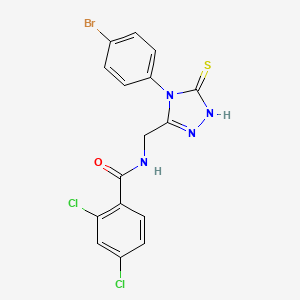![molecular formula C21H18N6O2 B2686418 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol CAS No. 899383-28-9](/img/structure/B2686418.png)
2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds have been studied as potential CDK2 inhibitors, which are appealing targets for cancer treatment .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available sources.Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds, including pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, are synthesized for their diverse biological activities. These compounds are synthesized through various chemical reactions, involving enaminones and active methylene compounds, among others, to afford derivatives with potential antimicrobial activities (Farghaly, 2008).
Antimicrobial Activity
Compounds bearing the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin motif have been evaluated for their antimicrobial properties. Research demonstrates that certain derivatives show significant activity against various microbial strains, suggesting their potential as antimicrobial agents (Mabkhot et al., 2016).
Potential as Kinase Inhibitors
Some derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have been synthesized and evaluated as Aurora-A kinase inhibitors, showing promise for the development of anticancer therapies. These compounds were tested for cytotoxic activity against colon tumor cell lines, highlighting their potential in cancer research (Shaaban et al., 2011).
Agricultural Applications
Research into pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines and related compounds extends to their use in agriculture, particularly as herbicides and plant growth regulators. Some derivatives have shown activity in these areas, providing a foundation for the development of new agricultural chemicals (Stanoeva et al., 2000).
Mecanismo De Acción
Target of action
These compounds primarily target Cyclin-Dependent Kinase 2 (CDK2), a protein kinase that plays a crucial role in cell cycle regulation .
Mode of action
The compounds interact with CDK2, inhibiting its activity. This inhibition can lead to alterations in cell cycle progression, potentially inducing apoptosis within certain cell types .
Biochemical pathways
By inhibiting CDK2, these compounds affect the cell cycle regulation pathway. This can lead to a halt in cell proliferation, particularly in cancer cells .
Result of action
The inhibition of CDK2 by these compounds can lead to significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .
Direcciones Futuras
The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . This could include more detailed studies into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more information on its safety and hazards would be beneficial.
Propiedades
IUPAC Name |
2-[10-(2,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-12-4-7-17(13(2)8-12)27-20-16(10-23-27)21-24-19(25-26(21)11-22-20)15-6-5-14(29-3)9-18(15)28/h4-11,28H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPYSWTWMZTMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=C(C=C(C=C5)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2686336.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2686339.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B2686342.png)
![3-FLUORO-N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-METHOXYBENZAMIDE](/img/structure/B2686344.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2686345.png)
![5-(4-fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2686346.png)
![1-[(4-Chlorophenyl)methyl]-3'-(3,4-difluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2686347.png)
![1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole](/img/structure/B2686348.png)



![N'-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2686353.png)

